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Compound of Interest

Compound Name: 3-Bromoquinolin-6-yl acetate

cat. No.: B1376512

An In-Depth Technical Guide to 3-Bromoquinolin-6-yl Acetate: Synthesis, Characterization,
and Application

Abstract

This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-yl acetate, a
key heterocyclic building block for researchers, medicinal chemists, and drug development
professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a
wide range of biological activities, and this particular derivative offers versatile handles for
synthetic diversification. This document details a validated synthetic protocol, provides
experimentally determined and predicted spectroscopic data for structural elucidation, outlines
key chemical transformations for creating compound libraries, and summarizes essential safety
and handling information. The content is structured to follow the logical workflow of a research
scientist, from synthesis to application, with an emphasis on the causal reasoning behind
experimental choices and methodologies.

Physicochemical Properties

3-Bromoquinolin-6-yl acetate is a substituted quinoline derivative. Its core physical and
chemical identifiers are summarized below, providing the foundational data required for
experimental design and regulatory documentation.
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Property Value Source(s)
Molecular Weight 266.09 g/mol [1]
Molecular Formula C11HsBrNO: [1]
CAS Number 1022151-47-8 [1]
IUPAC Name (3-bromoquinolin-6-yl) acetate [1]
Monoisotopic Mass 264.97384 Da [1]
CC(=0)0OC1=CC2=CC(=CN=C
SMILES [1]
2C=C1)Br
ZXPMRDCMTBPCLA-
InChlKey [1]
UHFFFAOYSA-N
Predicted XLogP3 2.6 [1]
Purity (Typical) >95% [2]

Synthesis and Mechanism

The synthesis of 3-Bromoquinolin-6-yl acetate can be efficiently achieved via the direct
bromination of 6-quinolinyl acetate. This method leverages a common electrophilic aromatic
substitution reaction, where the quinoline ring system, activated by the acetoxy group, is
functionalized at the C3 position.

Synthetic Protocol via Direct Bromination

This protocol is adapted from a documented procedure for the synthesis of 3-Bromoquinolin-
6-yl acetate. The reaction proceeds by treating the acetate precursor with elemental bromine
in the presence of a base.

Materials:
¢ 6-Quinolinyl acetate

e Pyridine
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Bromine (Br2)
Carbon tetrachloride (CCls) or a suitable alternative solvent (e.g., Dichloromethane)
Dichloromethane (DCM)

Water

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, dissolve 6-quinolinyl acetate (1 equivalent) and
pyridine (3 equivalents) in carbon tetrachloride.

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add bromine (3
equivalents) dropwise to the stirred solution.

Reaction Execution: After the addition is complete, heat the resulting suspension to 90°C
and maintain this temperature for 3 hours. The progress of the reaction should be monitored
by Thin-Layer Chromatography (TLC) or LC-MS.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the
mixture with dichloromethane and wash with water in a separatory funnel.

Isolation and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure. The crude product can
be purified by column chromatography on silica gel to yield pure 3-Bromoquinolin-6-yl
acetate.

Underlying Mechanism: Electrophilic Aromatic
Substitution

The bromination of the quinoline ring is a classic electrophilic aromatic substitution. The

pyridine ring of quinoline is electron-deficient, making the benzene ring the more favorable site

for substitution. The acetoxy group at the C6 position is an ortho-, para-directing activator.

However, the C3 position is particularly susceptible to electrophilic attack in quinoline systems.

The reaction mechanism involves the generation of an electrophilic bromine species which
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then attacks the electron-rich quinoline ring, followed by deprotonation to restore aromaticity.
Pyridine acts as a base to neutralize the HBr byproduct formed during the reaction.

Synthetic Workflow Diagram
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Caption: Workflow for the synthesis of 3-Bromoquinolin-6-yl acetate.

Synthesis Workflow

& Pyridine in CCl4

l
(2. Cool to O°C)
:

(3. Add Bromine (Brz) Dropwise)

(1. Dissolve 6-Quinolinyl Acetate]

4. Heat to 90°C for 3h
(Monitor by TLC)

E’S. Cool & Dilute with DCM)

:

[6. Agqueous Wash]

7. Dry, Concentrate & Purify
(Column Chromatography)

Final Product:

3-Bromoquinolin-6-yl Acetate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/13

Tech Support


https://www.benchchem.com/product/b1376512?utm_src=pdf-body-img
https://www.benchchem.com/product/b1376512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural Elucidation & Spectroscopic Data

Unambiguous characterization of the molecular structure is critical. The following section
details the key analytical data used to confirm the identity and purity of 3-Bromoquinolin-6-yl
acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.

Experimental *H-NMR Data: The following experimental proton NMR data has been reported in
deuterated chloroform (CDCIs).

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) (ppm)
(Hz)
8.89 d 2.1 1H H2
8.28 d 2.1 1H H4
8.10 d 8.9 1H H8
7.52-7.45 m - 2H H5, H7
2.37 S - 3H -OCOCHs
Interpretation:

e The signals at 8.89 and 8.28 ppm are characteristic of the protons on the pyridine ring at
positions 2 and 4, respectively. Their high chemical shift is due to the deshielding effect of
the nitrogen atom. The small coupling constant (2.1 Hz) indicates a meta-coupling.

e The signals in the 7.45-8.10 ppm range correspond to the protons on the carbocyclic ring.

e The sharp singlet at 2.37 ppm integrating to three protons is definitive for the methyl protons
of the acetate group.
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Predicted 3C-NMR Data: While experimental 3C-NMR data is not readily available in peer-
reviewed literature, the following chemical shifts can be predicted based on the structure and
data from analogous compounds.

Predicted Chemical Shift (8) (ppm) Assighment
~169.5 C=0 (acetate)
~150.0 C6

~149.8 Cc2

~146.5 C8a

~136.0 C4

~130.0 C8

~129.5 C4a

~124.0 Cc7

~122.0 C3

~119.5 C5

~21.2 -CHs (acetate)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For 3-
Bromogquinolin-6-yl acetate, the most telling feature is the isotopic pattern of the molecular
ion. Due to the natural abundance of bromine isotopes (7°Br = 50.7%, 8Br = 49.3%), the mass
spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M*) and the M+2
ion, separated by two mass units.

o Expected [M+H]* for C11Hs”°BrNO:2: 265.98

o Expected [M+H]* for C11Hs®BrNO2: 267.98

Analytical Workflow Diagram

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1376512?utm_src=pdf-body
https://www.benchchem.com/product/b1376512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Structural Elucidation Workflow
Purified Sample of
3-Bromoquinolin-6-yl Acetate

i

NMR Spectroscopy [Mass Spectrometry

(*H and 3C) (e.g., LC-MS)

Confirm C-H Framework Confirm Molecular Weight
Assign Protons & Carbons Verify Bromine Isotope Pattern

Structure Verified

Click to download full resolution via product page

Caption: Logical flow for the structural verification of the target compound.

Chemical Reactivity for Drug Development

3-Bromoquinolin-6-yl acetate is a valuable intermediate due to its two distinct reactive sites:
the C3-bromine and the C6-acetate ester. These functional groups allow for sequential and
regioselective modifications, making it an ideal scaffold for building chemical libraries.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C3 position is a prime handle for palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a
wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal
chemistry for exploring structure-activity relationships (SAR).

Representative Protocol: Suzuki-Miyaura Coupling
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e Setup: To a reaction vial, add 3-Bromoquinolin-6-yl acetate (1 eq.), the desired arylboronic
acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPhs)a (0.05 eq.), and a base like
potassium carbonate (2-3 eq.).

» Reaction: Add a degassed solvent system (e.g., dioxane/water). Seal the vial and heat the
mixture (e.g., to 90-100°C) with stirring until the starting material is consumed.

o Work-up: After cooling, the reaction is worked up via extraction and purified by column
chromatography to yield the 3-aryl-6-acetoxyquinoline derivative.

Suzuki-Miyaura Catalytic Cycle
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Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

R1-Br
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Hydrolysis of the Acetate Ester

The acetate group at the C6 position can be readily hydrolyzed under basic conditions (e.g.,
using NaOH or K2COs in methanol/water) to reveal the corresponding phenol, 3-bromoquinolin-
6-ol. This transformation is useful for two primary reasons:

o Deprotection: The acetate can serve as a protecting group for the phenol during reactions
that are incompatible with a free hydroxyl group.

o Further Derivatization: The unmasked phenol can be used for subsequent reactions, such as
etherification (e.g., Williamson ether synthesis) to introduce a diverse range of alkoxy
substituents, further expanding the chemical space for drug discovery. A Japanese patent
describes such an alkylation of 3-bromoquinolin-6-ol.

Applications in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in drug discovery, forming the
structural basis for numerous therapeutic agents. Substituted quinolines are known to possess
a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-
inflammatory properties.

Specifically, bromo-substituted quinolines have been investigated for their potent
antiproliferative activity against various cancer cell lines. Some derivatives have been shown to
act as topoisomerase inhibitors, enzymes critical for DNA replication, thereby inducing
apoptosis in cancer cells. 3-Bromoquinolin-6-yl acetate serves as an ideal starting material
for generating libraries of novel 3-aryl or 3-alkoxy-substituted quinolines, which can be
screened to identify new lead compounds with improved potency, selectivity, and
pharmacokinetic properties.

Safety and Handling

3-Bromoquinolin-6-yl acetate is a chemical reagent and must be handled with appropriate
safety precautions in a laboratory setting.

GHS Hazard Information:

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1376512?utm_src=pdf-body
https://www.benchchem.com/product/b1376512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pictogram GHS Code Hazard Statement

GHSO07 H302 Harmful if swallowed.
GHSO07 H315 Causes skin irritation.
GHSO07 H319 Causes serious eye irritation.

May cause respiratory
GHS07 H335 o
irritation.

Handling and Storage Recommendations:

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

e Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses
with side shields, and a lab coat.

» Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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